

# An In-depth Technical Guide to the Synthesis and Properties of 2-Bromooctane

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## Compound of Interest

Compound Name: 2-Bromooctane

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## Abstract

This technical guide provides a comprehensive overview of **2-bromooctane**, a secondary alkyl halide of significant interest in organic synthesis and as a building block for larger, more complex molecules. This document details its synthesis, physicochemical properties, spectroscopic profile, and applications, with a particular focus on its relevance to pharmaceutical research and development. Detailed experimental protocols for its laboratory-scale synthesis and purification are provided, alongside visualizations of key reaction mechanisms and workflows to facilitate understanding and practical application.

## Introduction

**2-Bromooctane** ( $\text{CH}_3(\text{CH}_2)_5\text{CHBrCH}_3$ ) is a colorless liquid and a versatile synthetic intermediate. As a chiral alkyl halide, it serves as a valuable precursor for introducing the octan-2-yl moiety into various molecular scaffolds. Its reactivity, primarily governed by the carbon-bromine bond, allows it to participate in a range of nucleophilic substitution and elimination reactions. In the context of drug discovery and development, the incorporation of an eight-carbon alkyl chain can significantly modulate the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of a molecule, such as membrane permeability and binding affinity.<sup>[1][2]</sup> Alkyl halides, in general, are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, including antibiotics and anti-inflammatory drugs.<sup>[3][4]</sup>

# Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of **2-bromooctane** is essential for its effective use and characterization.

## Physicochemical Data

The key physicochemical properties of **2-bromooctane** are summarized in Table 1.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>17</sub> Br
Molecular Weight	193.12 g/mol
Appearance	Colorless liquid
Boiling Point	188-189 °C
Density	1.093 g/cm <sup>3</sup>
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.449
Flash Point	65 °C
Solubility	Insoluble in water; Soluble in organic solvents

## Spectroscopic Data

The structural elucidation of **2-bromooctane** is routinely achieved through a combination of spectroscopic techniques.

The <sup>1</sup>H and <sup>13</sup>C NMR spectra provide a detailed map of the carbon-hydrogen framework of **2-bromooctane**.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **2-Bromooctane**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~4.1	Sextet	1H	CH-Br
~1.8	Multiplet	2H	CH <sub>2</sub> adjacent to CH-Br
~1.7	Doublet	3H	CH <sub>3</sub> adjacent to CH-Br
~1.3-1.5	Multiplet	8H	(CH <sub>2</sub> ) <sub>4</sub>
~0.9	Triplet	3H	Terminal CH <sub>3</sub>

Table 3: <sup>13</sup>C NMR Spectroscopic Data for **2-Bromooctane**

Chemical Shift ( $\delta$ , ppm)	Assignment
~55	CH-Br
~38	CH <sub>2</sub> adjacent to CH-Br
~31	(CH <sub>2</sub> )
~29	(CH <sub>2</sub> )
~26	(CH <sub>2</sub> )
~25	CH <sub>3</sub> adjacent to CH-Br
~22	(CH <sub>2</sub> )
~14	Terminal CH <sub>3</sub>

The IR spectrum of **2-bromooctane** is characterized by the vibrations of its alkyl framework and the carbon-bromine bond.

Table 4: Key IR Absorptions for **2-Bromooctane**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2950-2850	Strong	C-H stretching (alkane)
1465	Medium	C-H bending (CH <sub>2</sub> )
1375	Medium	C-H bending (CH <sub>3</sub> )
650-550	Strong	C-Br stretching

Electron ionization mass spectrometry (EI-MS) of **2-bromooctane** reveals a characteristic fragmentation pattern. The molecular ion peak is often weak or absent. A key feature is the presence of two peaks of nearly equal intensity for bromine-containing fragments, corresponding to the two isotopes of bromine (<sup>79</sup>Br and <sup>81</sup>Br).[5]

Table 5: Major Fragments in the Mass Spectrum of **2-Bromooctane**

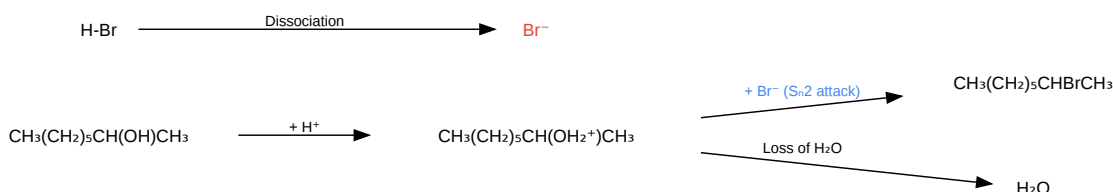
m/z	Assignment
192/194	[M] <sup>+</sup> (Molecular ion)
113	[M - Br] <sup>+</sup>
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

## Synthesis of 2-Bromooctane

The most common laboratory synthesis of **2-bromooctane** involves the nucleophilic substitution of the hydroxyl group in 2-octanol with a bromide ion, typically from hydrobromic acid (HBr). The reaction proceeds via an S<sub>N</sub>2 mechanism.

## Reaction Mechanism

The synthesis of **2-bromooctane** from 2-octanol is an acid-catalyzed S<sub>N</sub>2 reaction. The hydroxyl group is a poor leaving group, but in the presence of a strong acid like HBr, it is protonated to form a good leaving group, water. The bromide ion then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule.



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S<sub>N</sub>2 mechanism for the synthesis of **2-bromooctane**.

## Experimental Protocol

This protocol details the laboratory-scale synthesis of **2-bromooctane** from 2-octanol.

Materials:

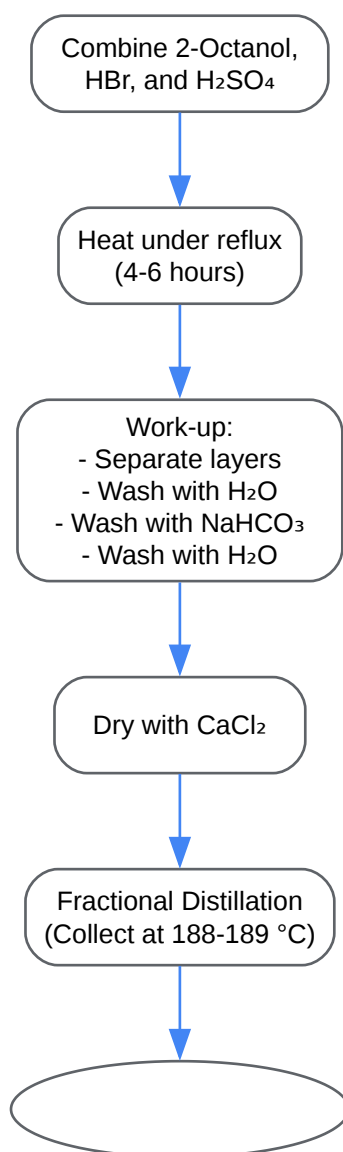
- 2-Octanol
- 48% Hydrobromic acid (HBr)
- Concentrated Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Saturated sodium bicarbonate solution (NaHCO<sub>3</sub>)
- Anhydrous calcium chloride (CaCl<sub>2</sub>)
- Round-bottom flask with reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 2-octanol and 48% hydrobromic acid. While cooling the flask in an ice bath, slowly add concentrated sulfuric acid with constant

stirring.

- Reflux: Heat the mixture to reflux and maintain for 4-6 hours.
- Work-up:
  - Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
  - Separate the lower aqueous layer.
  - Wash the organic layer with water.
  - Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
  - Wash again with water.
- Drying: Transfer the crude **2-bromooctane** to a clean, dry flask and add anhydrous calcium chloride. Allow it to stand until the liquid is clear.
- Purification:
  - Decant the dried liquid into a distillation flask.
  - Perform fractional distillation, collecting the fraction that boils at 188-189 °C.



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Experimental workflow for the synthesis of **2-bromooctane**.

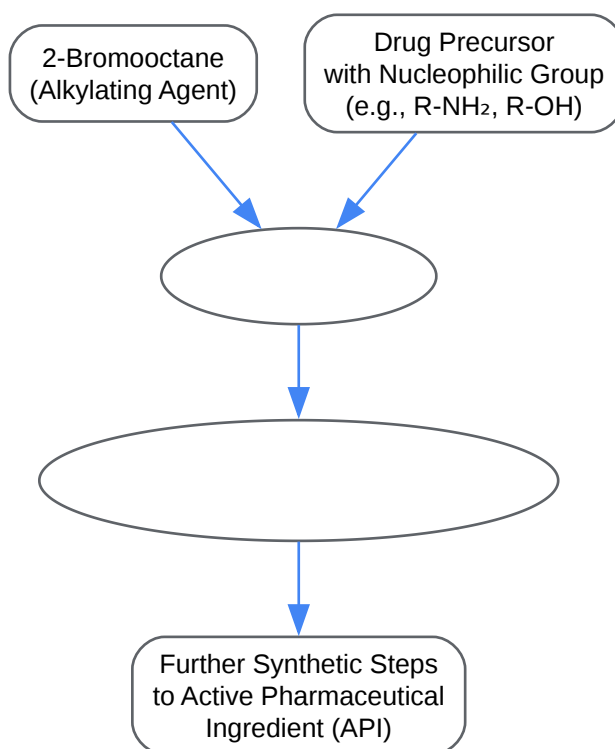
## Applications in Research and Drug Development

**2-Bromooctane** is a valuable building block in organic synthesis, primarily used to introduce the octyl group into a target molecule. This can be particularly relevant in drug development for several reasons:

- **Modulation of Lipophilicity:** The octyl chain is highly lipophilic. Attaching it to a polar molecule can significantly increase its ability to cross cell membranes, potentially improving oral bioavailability and penetration of the blood-brain barrier.<sup>[1][6]</sup>

- **Structure-Activity Relationship (SAR) Studies:** In the process of optimizing a lead compound, chemists often synthesize a series of analogues with varying alkyl chain lengths. **2-Bromooctane** provides a means to introduce an eight-carbon, branched alkyl group to explore how this structural change affects the compound's biological activity.
- **Synthesis of Pharmaceutical Intermediates:** **2-Bromooctane** can be used in the synthesis of more complex intermediates for active pharmaceutical ingredients (APIs). For example, it can be used to alkylate amines, phenols, and other nucleophiles to create precursors for a variety of drug classes.<sup>[3][7]</sup> While direct incorporation into final drug structures is less common, its role as an intermediate is significant.<sup>[8][9]</sup>

The following diagram illustrates a general synthetic application where **2-bromooctane** is used to alkylate a generic nucleophilic drug precursor.



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General application of **2-bromooctane** in drug intermediate synthesis.

## Conclusion



**2-Bromooctane** is a fundamentally important secondary alkyl halide with well-defined physical and spectroscopic properties. Its synthesis from 2-octanol is a straightforward and scalable process, making it a readily accessible building block for organic synthesis. For researchers and professionals in drug development, **2-bromooctane** offers a valuable tool for modulating the physicochemical properties of lead compounds and for the construction of complex pharmaceutical intermediates. The detailed protocols and data presented in this guide are intended to support the practical application and further investigation of this versatile chemical compound.

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## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 4. ijrpr.com [ijrpr.com]
- 5. IB Colourful Solutions in Chemistry [ibchem.com]
- 6. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bocsci.com [bocsci.com]
- 8. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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